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For Researchers, Scientists, and Drug Development Professionals

Introduction

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is a deuterated analog of the diethyl
ester of Tenofovir, a cornerstone antiviral agent in the management of HIV-1 and Hepatitis B
infections. The strategic incorporation of six deuterium atoms into the propyl chain offers a
valuable tool for various research applications, including metabolic stability studies,
pharmacokinetic analyses, and as an internal standard in analytical assays. This technical
guide provides a comprehensive overview of the chemical properties, synthesis, analytical
methodologies, and biological context of this important molecule.

Chemical and Physical Properties

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is a white solid with the following key
properties:
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Property Value Reference
Chemical Formula C13H16DsNsO4P [1112]
Molecular Weight 349.36 g/mol [1]
CAS Number 1020719-38-3 [2]
Appearance White Solid
Melting Point 150-152 °C
Solubility Soluble in Dichloromethane,
Ethyl Acetate, Methanol
Storage Store at 2-8°C in a refrigerator.
Synonyms:

e P-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester-d6

¢ [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester-d6

Synthesis and Manufacturing

While a specific, detailed protocol for the synthesis of 9-[2-
(Diethylphosphonomethoxy)propyl-d6] Adenine is not readily available in the public
domain, its synthesis can be inferred from the established methods for its non-deuterated
analog, (R)-9-[2-(diethylphosphonomethoxy)propyl] adenine, coupled with standard deuteration
techniques. The general synthetic strategy involves two key stages: the synthesis of the non-
deuterated backbone and the introduction of deuterium atoms.

Experimental Protocol: Synthesis of (R)-9-[2-
(Diethylphosphonomethoxy)propyl] Adenine (Non-
deuterated Analog)

This procedure serves as a foundational method that can be adapted for the synthesis of the
deuterated compound.
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Step 1: Synthesis of (R)-9-(2-Hydroxypropyl)adenine

e In a reaction vessel under a nitrogen atmosphere, combine adenine, a slight molar excess of
(R)-propylene carbonate, and a catalytic amount of sodium hydroxide in a suitable solvent
such as dimethylformamide (DMF).

» Heat the mixture in stages, for example, to 90 °C, 110 °C, and finally 125 °C, holding at each
temperature for approximately one hour.

e Maintain the reaction at 125 °C for an extended period (e.g., 28 hours), monitoring the
reaction progress by Thin Layer Chromatography (TLC).

» Upon completion, cool the reaction mixture and proceed with purification to isolate (R)-9-(2-
hydroxypropyl)adenine.

Step 2: Condensation to form (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
e Dissolve (R)-9-(2-hydroxypropyl)adenine in a suitable solvent.

e Under an inert atmosphere, add a base to deprotonate the hydroxyl group. While lithium
hydride or sodium hydride have been used, safer alternatives like lithium tert-butoxide in
DMF are recommended.[3] A patent also describes the use of dialkyl magnesium as a
catalyst.

e Slowly add diethyl p-toluenesulfonyloxymethylphosphonate to the reaction mixture.

e The reaction is typically carried out at a controlled temperature, for instance, between 25-100
°C, with a preferred range of 35-70 °C.

e Monitor the reaction by TLC (e.g., using a chloroform:methanol 6:1 mobile phase).
 After the reaction is complete, quench the reaction with a mild acid like glacial acetic acid.
» Remove the solvent under reduced pressure.

» The crude product is then purified, typically by extraction with a solvent like dichloromethane,
followed by washing with water and subsequent purification steps.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16539388/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Incorporation of Deuterium

The six deuterium atoms are located on the propyl chain. The introduction of these deuterium
labels would likely involve the use of a deuterated starting material, such as deuterated (R)-
propylene carbonate, in the initial step of the synthesis. Alternatively, specific deuteration
methods involving hydrogen-isotope exchange catalysis could be employed on a suitable
intermediate.[4] The exact methodology for this specific compound would be proprietary to the
manufacturer.

Analytical Methodologies

The characterization and quantification of 9-[2-(Diethylphosphonomethoxy)propyl-d6]
Adenine rely on standard analytical techniques, particularly NMR spectroscopy and mass
spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the degree of deuteration.

Experimental Protocol (General):

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated
solvent (e.g., DMSO-d6 or CDCI3).

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

e 1H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals
corresponding to the protons on the propyl chain would confirm successful deuteration. The
integration of the remaining proton signals relative to a known internal standard can be used
to assess purity.

e 13C NMR: A carbon-13 NMR spectrum will show the carbon skeleton of the molecule.

e 3P NMR: A phosphorus-31 NMR spectrum will show a characteristic signal for the
phosphonate group.

» Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to
confirm the structure. The degree of deuteration can be estimated by comparing the integrals
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of the residual proton signals in the deuterated positions to the integrals of non-deuterated
positions.[2]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic enrichment.

Experimental Protocol (General):

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent
compatible with the ionization source.

e Instrumentation: Employ a high-resolution mass spectrometer such as a Quadrupole Time-
of-Flight (Q-TOF) or Orbitrap instrument.

 lonization: Use an appropriate ionization technique, such as Electrospray lonization (ESI).

e Analysis: Acquire a full scan mass spectrum. The most abundant ion should correspond to
the protonated molecule [M+H]* with a mass-to-charge ratio (m/z) of approximately 350.38.

« |sotopic Purity Determination: The isotopic distribution of the molecular ion peak can be
analyzed to determine the percentage of the d6 species versus partially deuterated or non-
deuterated species.[5][6]

Biological Activity and Mechanism of Action

As a deuterated analog of the diethyl ester of Tenofovir, 9-[2-
(Diethylphosphonomethoxy)propyl-d6] Adenine is expected to share the same mechanism
of action as its non-deuterated counterpart. The parent drug, Tenofovir, is a nucleotide reverse
transcriptase inhibitor (NtRTI).[5]

Intracellular Activation Pathway

9-[2-(Diethylphosphonomethoxy)propyl] Adenine is a prodrug that must be metabolized
intracellularly to its active form, Tenofovir diphosphate. The activation process involves the
following steps:
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Caption: Intracellular activation of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine.

o Entry into the cell: The lipophilic diethyl ester prodrug passively diffuses across the cell

membrane.

o Hydrolysis: Intracellular esterases cleave the two ethyl groups, releasing the Tenofovir-d6

molecule.

e Phosphorylation: Cellular kinases sequentially phosphorylate Tenofovir-d6, first to Tenofovir-
d6 monophosphate and then to the active metabolite, Tenofovir-d6 diphosphate.[7]

Mechanism of Reverse Transcriptase Inhibition

Tenofovir diphosphate is a structural analog of deoxyadenosine triphosphate (dATP). It
competes with dATP for incorporation into newly synthesized viral DNA by the viral reverse

transcriptase enzyme.
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Caption: Mechanism of HIV reverse transcriptase inhibition by Tenofovir-d6 diphosphate.

Once incorporated into the growing viral DNA chain, Tenofovir diphosphate acts as a chain
terminator. This is because it lacks the 3'-hydroxyl group necessary for the formation of the
next phosphodiester bond, thus halting DNA synthesis and preventing viral replication.[6][8]

While specific antiviral activity data for the deuterated diethyl ester is not readily available, the
non-deuterated parent compound, Tenofovir, has demonstrated potent activity against various
strains of HIV, including some that are resistant to other nucleoside reverse transcriptase
inhibitors.[9][10]

Safety and Handling

Specific toxicity data for 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is not
available. However, based on the data for deuterated drugs in general and for Tenofovir, the
following should be considered:
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e General Handling: As with any chemical, appropriate personal protective equipment (PPE),
including gloves, lab coat, and safety glasses, should be worn when handling this
compound. Work should be conducted in a well-ventilated area.

o Deuterated Compounds: Deuterated compounds are generally considered to have a safety
profile similar to their non-deuterated counterparts.[8] The substitution of hydrogen with
deuterium is not expected to introduce new toxicological concerns. The primary effect of
deuteration is often a change in the rate of metabolism, which can potentially lead to an
improved safety profile by reducing the formation of toxic metabolites.[11]

o Tenofovir-Related Toxicity: The primary toxicity associated with long-term Tenofovir use is
renal and bone toxicity.[12] These effects are thought to be related to the accumulation of
Tenofovir in the proximal tubules of the kidneys.[13] It is important to note that these
toxicities are associated with the active drug, Tenofovir, and may be influenced by the
specific prodrug formulation used.

Conclusion

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is a valuable research tool for
scientists and drug development professionals. Its stable isotope labeling allows for precise
quantification and metabolic studies of Tenofovir and its prodrugs. Understanding its chemical
properties, synthesis, and mechanism of action is crucial for its effective application in the
development of new and improved antiviral therapies. While specific biological and
toxicological data for this deuterated compound are limited, the extensive knowledge of its non-
deuterated analog provides a strong foundation for its use in research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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